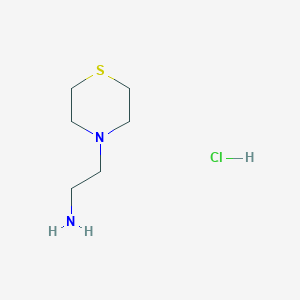
2-Thiomorpholin-4-ylethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiomorpholin-4-ylethanamine;hydrochloride is an organic compound with the chemical formula C6H14N2S·HCl It is a derivative of thiomorpholine, a heterocyclic compound containing sulfur and nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiomorpholin-4-ylethanamine;hydrochloride typically involves the reaction of thiomorpholine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include water, ethanol, or other polar solvents.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Reaction of Thiomorpholine with Ethylene Oxide: This step forms the intermediate 2-Thiomorpholin-4-ylethanamine.
Formation of Hydrochloride Salt: The intermediate is then treated with hydrochloric acid to produce the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiomorpholin-4-ylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, reduced sulfur compounds.
Substitution Products: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-Thiomorpholin-4-ylethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Thiomorpholin-4-ylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cell proliferation, apoptosis, and other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiomorpholine: The parent compound, lacking the ethylamine group.
2-Thiomorpholin-4-ylpyridine: A derivative with a pyridine ring.
4-(2-Aminoethyl)thiomorpholine: A closely related compound with similar structural features.
Uniqueness
2-Thiomorpholin-4-ylethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Propriétés
Numéro CAS |
53515-37-0 |
|---|---|
Formule moléculaire |
C6H15ClN2S |
Poids moléculaire |
182.72 g/mol |
Nom IUPAC |
2-thiomorpholin-4-ylethanamine;hydrochloride |
InChI |
InChI=1S/C6H14N2S.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-7H2;1H |
Clé InChI |
BBRPPEHBTLTJHA-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCN1CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


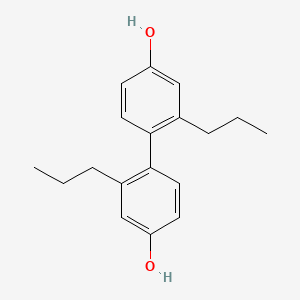
![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)
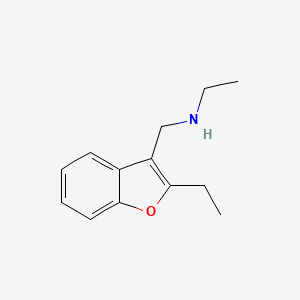

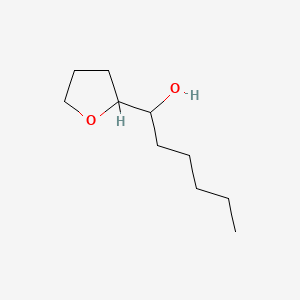

![2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13778906.png)
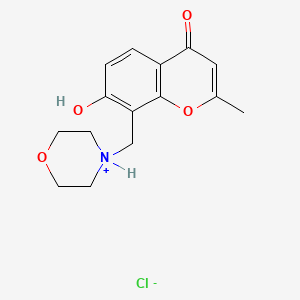
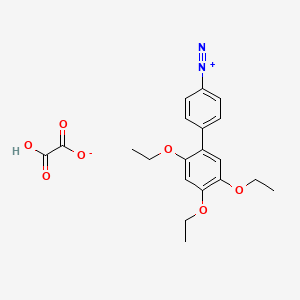
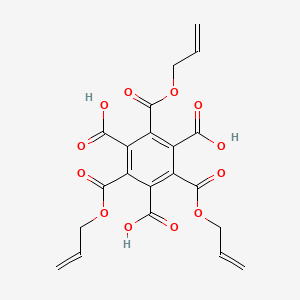
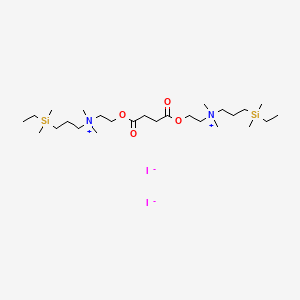
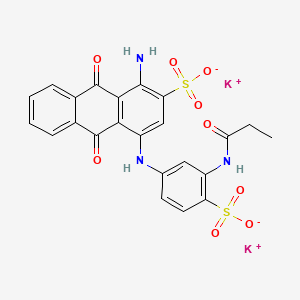
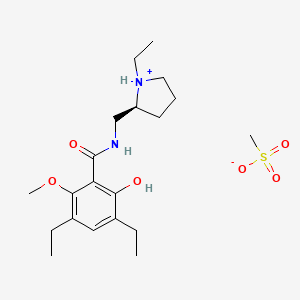
![[4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid](/img/structure/B13778945.png)
